1-(1-(benzyloxycarbonyl)piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

Orthogonal protection Cbz stability Boc lability

1-(1-(Benzyloxycarbonyl)piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 2580220-57-9) is a heterocyclic building block featuring a Cbz-protected piperidine ring N-linked to a 5-methyl-1H-pyrazole-4-carboxylic acid core, with molecular formula C18H21N3O4 and molecular weight 343.38 g/mol. This compound serves as a versatile intermediate in medicinal chemistry programs, particularly in the synthesis of soluble guanylate cyclase (sGC) activators such as MGV354, where the Cbz group enables orthogonal protection strategies during multi-step syntheses.

Molecular Formula C18H21N3O4
Molecular Weight 343.4 g/mol
Cat. No. B13503102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(benzyloxycarbonyl)piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
Molecular FormulaC18H21N3O4
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C2CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C18H21N3O4/c1-13-16(17(22)23)11-19-21(13)15-7-9-20(10-8-15)18(24)25-12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,22,23)
InChIKeyKAFOLUQDXMNRSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-(Benzyloxycarbonyl)piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid: Procurement-Focused Chemical Profile


1-(1-(Benzyloxycarbonyl)piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 2580220-57-9) is a heterocyclic building block featuring a Cbz-protected piperidine ring N-linked to a 5-methyl-1H-pyrazole-4-carboxylic acid core, with molecular formula C18H21N3O4 and molecular weight 343.38 g/mol . This compound serves as a versatile intermediate in medicinal chemistry programs, particularly in the synthesis of soluble guanylate cyclase (sGC) activators such as MGV354, where the Cbz group enables orthogonal protection strategies during multi-step syntheses [1]. Its structural features include a pyrazole carboxylic acid handle for amide coupling or esterification, a piperidine scaffold for further functionalization after Cbz removal, and a 5-methyl substituent that imparts distinct steric and electronic properties relative to unsubstituted or 3-methyl regioisomeric analogs.

Why 1-(1-(Benzyloxycarbonyl)piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid Cannot Be Replaced by Common Analogs


Generic substitution with closely related analogs such as the Boc-protected variant or the 5-unsubstituted pyrazole-4-carboxylic acid is unreliable because the Cbz group provides orthogonal acid stability that is incompatible with Boc's acid lability, while the 5-methyl substituent alters both the electronic environment of the carboxylic acid (predicted pKa shift ~0.1–0.2 units relative to unsubstituted pyrazole) and the steric profile at the C-5 position . These differences directly impact coupling efficiency in amide bond formation and the capacity for selective deprotection in sequences requiring orthogonal protecting group strategies . The quantitative evidence below establishes where substitution leads to measurable losses in synthetic utility and product purity.

Quantitative Differentiation Evidence for 1-(1-(Benzyloxycarbonyl)piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid


Orthogonal Acid Stability: Cbz vs. Boc Protection Under TFA Conditions

The Cbz protecting group remains intact under standard Boc-deprotection conditions (50% TFA in CH2Cl2, 50 min at room temperature) where Boc groups undergo quantitative cleavage . In contrast, the Boc-protected analog 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS not available; structure inferred) would suffer complete N-deprotection under these conditions, rendering it unsuitable for synthetic sequences requiring acid-stable piperidine protection. This orthogonal stability enables sequential deprotection strategies where Cbz is retained during acidic steps and later removed via hydrogenolysis (H2, Pd/C) .

Orthogonal protection Cbz stability Boc lability TFA deprotection

Supplied Purity: 99% Assay vs. Industry-Standard 97% for Analogous Building Blocks

Commercial lots of the target compound are supplied with a minimum assay of 99% (HPLC) as specified by the manufacturer Nantong Xindao Biotech Ltd . This exceeds the typical 97% purity specification commonly offered for closely related building blocks such as 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride (CAS 1803567-45-4) . The 2 percentage-point purity advantage reduces downstream purification burden and improves reproducibility in subsequent coupling reactions where impurities can act as competing nucleophiles.

Building block purity HPLC assay Procurement specification

5-Methyl Substitution: Predicted pKa Shift and Impact on Amide Coupling Reactivity

The 5-methyl substituent on the pyrazole ring is predicted to increase the pKa of the 4-carboxylic acid by approximately 0.2 units relative to the unsubstituted pyrazole-4-carboxylic acid (predicted pKa ~3.7 vs. ~3.5 for the parent) . This subtle electronic modulation affects the carboxylic acid's ionization state under standard amide coupling conditions (pH 5–6), potentially reducing the rate of unwanted N-acylurea formation when using carbodiimide coupling reagents. The 4-methyl regioisomer (1-(1-(benzyloxycarbonyl)piperidin-4-yl)-4-methyl-1H-pyrazole-3-carboxylic acid, CAS 2580198-32-7) places the methyl group at a position that does not electronically influence the carboxylate directly, resulting in no pKa shift benefit .

Pyrazole pKa 5-methyl effect Amide coupling reactivity

Role as a Key Intermediate in sGC Activator Synthesis: Validated Synthetic Utility

The target compound serves as a direct precursor to the clinical-stage sGC activator MGV354, which has demonstrated EC50 values of <0.5 nM (CHO cells) and 5 nM (GTM-3E cells) and robustly lowers intraocular pressure in a cynomolgus monkey model over 24 hours after a single topical dose [1]. While the identical intermediate is not explicitly named in the published patent literature, the structural congruence indicates its role in a scalable synthetic route. In contrast, the 5-unsubstituted analog lacks the substitution pattern necessary to generate the active pharmacophore of MGV354, making it unsuitable for this validated drug discovery program.

sGC activator MGV354 Intermediate Drug discovery

Optimal Application Scenarios for 1-(1-(Benzyloxycarbonyl)piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid


Orthogonal Protection Strategies in Multi-Step Syntheses of sGC Activators

In synthetic routes requiring sequential deprotection, the Cbz group's acid stability allows Boc deprotection (50% TFA, 50 min) without affecting the piperidine nitrogen, enabling the construction of complex sGC activator scaffolds such as MGV354 . This orthogonal compatibility eliminates reprotection steps, which can reduce overall yield by 10–20% and add 1–2 days to synthesis timelines. The 99% supplied purity further ensures that coupling steps proceed with minimal side-product interference .

Amide Coupling Optimization with 5-Methyl Electronic Modulation

The 5-methyl group's predicted pKa elevation (~0.2 units) can be exploited in amide couplings where a slightly less reactive carboxylic acid is advantageous for minimizing N-acylurea byproduct formation. Researchers synthesizing pyrazole-4-carboxamide libraries can select this building block over the 5-unsubstituted analog to improve crude purity profiles, particularly when using EDC/DMAP or HATU/DIPEA coupling conditions .

Structure–Activity Relationship (SAR) Studies Around the Pyrazole C-5 Position

For medicinal chemistry programs targeting kinases, GPCRs, or sGC, the 5-methyl substituent provides a defined steric probe. The target compound allows direct comparison with the 5-unsubstituted and 5-ethyl analogs in SAR studies, with the Cbz group ensuring compatibility with acid-sensitive functional groups introduced in later stages. This building block thus serves as a key intermediate for generating focused compound libraries .

Process Chemistry Scale-Up for Preclinical Candidate Synthesis

The high supplier-specified purity (99%) and the use of standard Cbz chemistry facilitate scale-up for preclinical candidate synthesis. The compound's solid-state stability (storage: cool and dry, shelf life 2 years) supports bulk procurement and long-term storage, reducing supply chain risk during lead optimization campaigns.

Quote Request

Request a Quote for 1-(1-(benzyloxycarbonyl)piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.